molecular formula C17H23N5O4S B2567553 N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 2034357-34-9

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2567553
CAS No.: 2034357-34-9
M. Wt: 393.46
InChI Key: DRWMYQOEZWBTAI-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenyl group, a dimethylsulfamoyl piperidine moiety, and an oxalamide linkage, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl intermediate. This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.

    Synthesis of the Piperidine Derivative: The piperidine derivative is synthesized by reacting piperidine with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.

    Coupling Reaction: The final step involves coupling the 2-cyanophenyl intermediate with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the cyanophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the dimethylsulfamoyl group, which may affect its reactivity and biological activity.

    N1-(2-cyanophenyl)-N2-((1-(methylsulfamoyl)piperidin-4-yl)methyl)oxalamide: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group, potentially altering its chemical properties.

Uniqueness

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-21(2)27(25,26)22-9-7-13(8-10-22)12-19-16(23)17(24)20-15-6-4-3-5-14(15)11-18/h3-6,13H,7-10,12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMYQOEZWBTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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